Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate
Description
Properties
CAS No. |
2006281-62-3 |
|---|---|
Molecular Formula |
C25H23NO4 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H23NO4/c1-2-29-25(28)24(26-18-27)23(20-11-7-4-8-12-20)21-13-15-22(16-14-21)30-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H,26,27) |
InChI Key |
QRZIKKXEGFALTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Protection
The synthesis often begins with a salicylic acid derivative or a hydroxy-substituted aromatic acid, which is esterified and then benzyl-protected to mask the phenolic hydroxyl group. For example, methyl 4-amino-2-(benzyloxy)benzoate is prepared by:
- Treating 4-amino salicylic acid with methanol and concentrated sulfuric acid under reflux to form methyl 4-amino salicylate.
- Benzylation of the phenolic hydroxyl group using benzyl bromide and sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0°C to room temperature, yielding methyl 4-amino-2-(benzyloxy)benzoate.
Table 1. Key Reaction Conditions for Benzyl Protection
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | 4-amino salicylic acid, MeOH, conc. H2SO4, reflux 20 h | Methyl 4-amino salicylate (high yield, ~97.7%) |
| Benzylation | BnBr, NaH, DMF, 0°C to r.t., overnight | Methyl 4-amino-2-(benzyloxy)benzoate (high yield) |
Formation of the Acrylate Core
The acrylate moiety is commonly introduced via condensation reactions such as Knoevenagel condensation between an aldehyde and an ester or via direct esterification of acrylic acid derivatives. For instance, methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate derivatives are synthesized and then benzyl-protected to form benzyloxy-substituted acrylates.
Amide Bond Formation (Formamido Substitution)
The formamido group at the 2-position is introduced by amidation of the corresponding acid chloride or activated ester intermediate with formamide or ammonia derivatives. A typical procedure involves:
- Conversion of the acid intermediate to the acid chloride using oxalyl chloride with catalytic DMF.
- Reaction of the acid chloride with aqueous ammonia or formamide to yield the formamido derivative.
Alternatively, coupling agents such as HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine (NMM) in DMF facilitate amide bond formation with alcohols or amines.
Benzyl Deprotection
The benzyl protecting group is typically removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in ethanol at room temperature. In some cases, titanium tetrachloride (TiCl4) in dichloromethane is used for deprotection, especially for sensitive compounds.
Experimental Data and Characterization
Yields and Purity
- Benzylation steps generally yield above 90% of the protected intermediates.
- Amide coupling reactions proceed efficiently under mild conditions, with yields ranging from 85% to 95%.
- Deprotection yields vary depending on the method but typically exceed 80%.
Spectroscopic Data
- IR spectra show characteristic absorption bands for amide carbonyl (~1620 cm^-1), ester carbonyl (~1720 cm^-1), and aromatic C-H stretching (~2950 cm^-1).
- ^1H-NMR signals include aromatic protons (7.0–7.5 ppm), benzylic CH2 (around 5.1 ppm), and formamido NH (broad singlets around 7–8 ppm).
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 374 for related benzyloxy acrylates).
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 4-amino salicylic acid | MeOH, conc. H2SO4, reflux 20 h | ~97.7 | Crude product used directly |
| 2 | Benzyl protection of phenolic hydroxyl | BnBr, NaH, DMF, 0°C to r.t., overnight | >90 | Purified by column chromatography |
| 3 | Sulfonylation (optional, for analogues) | TsCl, pyridine, CH2Cl2, 0°C to r.t. | 80–90 | For sulfonamide derivatives |
| 4 | Hydrolysis to acid intermediate | NaOH, THF/H2O, room temperature | >90 | Key intermediate for coupling |
| 5 | Amide bond formation (formamido group) | Oxalyl chloride, DMF cat., NH3·H2O or formamide | 85–95 | Coupling agents HOBt, EDCI, NMM |
| 6 | Benzyl deprotection | H2, Pd/C, EtOH, r.t. or TiCl4, DCM | 80–90 | Final deprotection step |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylacrylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacrylate derivatives.
Scientific Research Applications
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes, while the formamido group can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or alter protein function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Varying Substituents
4-(Benzyloxy)-3-phenethoxybenzaldehyde
- Key Differences : This aldehyde derivative (synthesized in ) shares the benzyloxy group but replaces the acrylate-formamido-phenyl system with a phenethoxy-substituted benzaldehyde. The meta-phenethoxy group introduces steric bulk and alters electronic distribution compared to the para-benzyloxy group in the target compound .
- Synthesis : Prepared via Cs₂CO₃-mediated alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene in dimethylformamide (DMF) .
Methyl 3-Arylamino-2-benzoylaminobut-2-enoate Derivatives
- Key Differences: These enamine intermediates (from ) feature a methyl ester and benzoylamino group, contrasting with the ethyl ester and formamido group in the target compound. Cyclization of these derivatives using polyphosphoric acid (PPA) yields heterocyclic systems (e.g., oxazoloquinolines or imidazole carboxylates), whereas the target compound retains its acrylate backbone .
Data Tables
Table 2: Electronic Effects of Substituents
Research Implications
Its benzyloxy group may also serve as a protective moiety, enabling selective deprotection strategies. Comparative studies with analogues highlight the critical role of substituent positioning and electronic effects in modulating reactivity.
Biological Activity
Ethyl 3-[4-(benzyloxy)phenyl]-2-formamido-3-phenylacrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a phenylacrylate backbone with a benzyloxy substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 2.13 ± 0.80 | Tubulin polymerization inhibition |
| SiHa (cervical cancer) | 4.34 ± 0.98 | Induction of apoptosis |
| PC-3 (prostate cancer) | 4.46 ± 0.53 | Cell cycle arrest |
| HEK-293T (normal cells) | >50 | Low toxicity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's selective toxicity towards cancer cells while sparing normal cells .
The mechanisms through which this compound exerts its anticancer effects include:
- Tubulin Polymerization Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis, leading to cell cycle arrest in cancer cells .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways, often characterized by mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : this compound has been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation .
Case Studies
A notable study conducted on a series of synthesized derivatives, including this compound, demonstrated its efficacy in inhibiting tubulin polymerization and inducing cytotoxicity in various cancer models. The study utilized MTT assays to evaluate cell viability and confirmed the binding affinity through molecular docking simulations, revealing promising drug-like properties for this compound .
Q & A
Q. What are the common synthetic routes for Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving esterification, benzyloxy-group protection, and formamidation. For example, a similar benzyloxy-substituted acrylate derivative was prepared by reacting 3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride under anhydrous conditions . Key intermediates are characterized using NMR (to confirm regioselectivity), FT-IR (to track functional groups like formamido and ester), and HPLC (to assess purity >95%) .
Q. How does the benzyloxy group influence the compound’s stability under varying pH conditions?
The benzyloxy group enhances stability in acidic environments by protecting phenolic hydroxyl groups from protonation-induced degradation. Stability studies on analogous compounds (e.g., Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate) show <5% degradation at pH 3–5 after 24 hours, but hydrolysis occurs at pH >7 due to ester cleavage . Researchers should use buffered solutions and accelerated stability testing (40°C/75% RH) to validate these trends.
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- H/C NMR : Assign signals for the benzyloxy aromatic protons (δ 7.2–7.4 ppm), formamido NH (δ 8.1–8.3 ppm), and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 430.18) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities; a related acrylate derivative was crystallized in a monoclinic system (space group P2/c) to confirm E-configuration .
Advanced Research Questions
Q. How can reaction yields be optimized for the formamidation step, and what are common side reactions?
Yields (>80%) are achieved using Dean-Stark traps to remove water and shift equilibrium. Side reactions include:
Q. How do structural modifications (e.g., replacing benzyloxy with methoxy) affect biological activity?
SAR studies on analogs reveal:
| Modification | Bioactivity (IC) | Target |
|---|---|---|
| Benzyloxy | 12.5 µM (COX-2 inhibition) | Anti-inflammatory |
| Methoxy | 45.8 µM | Reduced lipophilicity |
| Hydroxyl | >100 µM | Rapid metabolism |
| Replacements are guided by molecular docking to assess binding affinity with targets like COX-2 or 5-LOX . |
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in IC values (e.g., 12.5 µM vs. 28.3 µM for COX-2 inhibition) arise from assay conditions (e.g., cell lines, substrate concentrations). Researchers should:
Q. What advanced purification techniques are recommended for isolating enantiomers?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane:isopropanol (85:15) at 1.0 mL/min. For preparative scales, simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess .
Methodological Guidance
Q. How to design a stability-indicating HPLC method for this compound?
Q. What computational tools predict metabolic pathways for this compound?
- SwissADME : Predicts Phase I metabolism (hydrolysis of ester to carboxylic acid).
- Meteor Nexus : Identifies glucuronidation of the benzyloxy group. Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies?
Variations in cytotoxicity (e.g., IC = 50 µM vs. non-toxic up to 100 µM) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
